REACTION_CXSMILES
|
[C:1]12(Br)[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[Br-].C12CC3CC(CC(C3)C1)C2.C[Si](C)(C)[O:25][CH:26]=[C:27]([O:33][Si](C)(C)C)[O:28][Si](C)(C)C.[NH4+].[Cl-]>C(Cl)Cl.[Cl-].[Zn+2].[Cl-].CCCCCCC.C(OCC)(=O)C>[OH:25][CH:26]([C:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2)[C:27]([OH:33])=[O:28] |f:1.2,4.5,7.8.9|
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Name
|
|
Quantity
|
7.5 kg
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)Br
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Name
|
|
Quantity
|
93.75 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Name
|
adamantane bromide
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].C12CC3CC(CC(C1)C3)C2
|
Name
|
|
Quantity
|
15.3 kg
|
Type
|
reactant
|
Smiles
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C[Si](OC=C(O[Si](C)(C)C)O[Si](C)(C)C)(C)C
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Name
|
|
Quantity
|
5.1 kg
|
Type
|
reactant
|
Smiles
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C[Si](OC=C(O[Si](C)(C)C)O[Si](C)(C)C)(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
15 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.05 kg
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
22.5 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
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Control Type
|
UNSPECIFIED
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Setpoint
|
20 °C
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Type
|
CUSTOM
|
Details
|
stirred for approximately 5 minutes at 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
Dissolving
|
Type
|
CUSTOM
|
Details
|
to return to 20° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature between 20 to 25° C.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
During this addition
|
Type
|
TEMPERATURE
|
Details
|
the temperature was maintained below 30° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction was maintained for another 12 to 15 hours at 20 to 25° C., at which time the reaction mixture
|
Duration
|
13.5 (± 1.5) h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0 to 5° C
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then treated
|
Type
|
ADDITION
|
Details
|
During addition
|
Type
|
CUSTOM
|
Details
|
was kept below 30° C
|
Type
|
CUSTOM
|
Details
|
A thick suspension was obtained
|
Type
|
STIRRING
|
Details
|
The mixture was stirred vigorously for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the organic and aqueous phases were split
|
Type
|
WASH
|
Details
|
the aqueous layer was washed twice with ethyl acetate (18.75 liters in
|
Type
|
WASH
|
Details
|
each wash)
|
Type
|
WASH
|
Details
|
washed with water (37.5 liters)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated again
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to form crystals
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was cooled to 5 to 10° C. for 1 hour
|
Duration
|
1 h
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)O)C12CC3CC(CC(C1)C3)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |